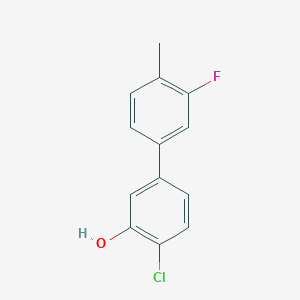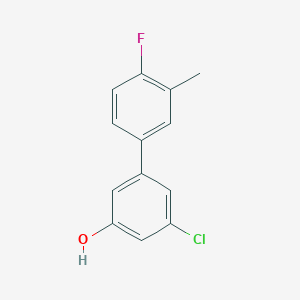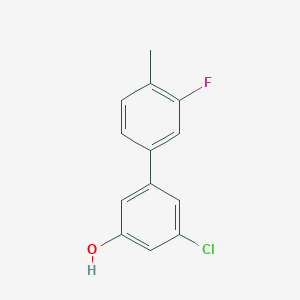
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-CFMP) is an organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. 2-CFMP is a chlorinated phenol, which is a type of organic compound that is known for its ability to form hydrogen bonds with other molecules. This makes it useful for a variety of research applications. In
Scientific Research Applications
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds. It is also used in biochemistry and pharmacology as a model compound for the study of drug-receptor interactions. In addition, 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is used in the study of enzyme-catalyzed reactions.
Mechanism of Action
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% acts as a ligand, or a molecule that binds to another molecule. It binds to a receptor in the cell, which activates a signal transduction pathway that leads to a physiological response. This response can be either an increase or decrease in the activity of a particular enzyme, protein, or gene.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to activate and inhibit a number of enzymes and proteins, as well as to modulate gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its ability to bind to receptors and modulate signal transduction pathways. However, it is not without its limitations. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.
Future Directions
There are a number of potential future directions for 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% research. For example, it could be used to study the effects of environmental toxins on the human body. It could also be used to develop new drugs for the treatment of various diseases. In addition, it could be used to study the effects of drugs on the brain, as well as to develop new drugs for the treatment of neurological disorders. Finally, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases.
Synthesis Methods
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized by the reaction of chloroform and 3-fluoro-4-methylphenol in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps. First, the chloroform is converted to dichloromethane and the 3-fluoro-4-methylphenol is converted to the corresponding phenol. Then, the dichloromethane and phenol are reacted in the presence of the base to form 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%. This reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
properties
IUPAC Name |
2-chloro-5-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRKTNNHUXMYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685899 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261971-80-5 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














